15-Keto Travoprost
Overview
Description
Mechanism of Action
Target of Action
15-Keto Travoprost is a metabolite of Travoprost , a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and selective FP prostanoid receptor agonist . The primary target of this compound is the prostanoid receptor . This receptor plays a crucial role in the regulation of intraocular pressure .
Mode of Action
This compound, like Travoprost, acts as an agonist at the prostanoid receptor . This interaction triggers a series of biochemical reactions that lead to the reduction of intraocular pressure . Unlike other prostaglandin analogues, Travoprost demonstrates full agonism and high selectivity at the prostanoid receptor .
Pharmacokinetics
It’s known that travoprost is a prodrug, which means it is metabolized into its active form (this compound) after administration
Result of Action
The primary result of this compound’s action is a significant reduction in intraocular pressure . This effect is maintained over a period of 5 days of treatment . The reduction in intraocular pressure is a crucial therapeutic goal in the management of conditions like open-angle glaucoma and ocular hypertension .
Biochemical Analysis
Biochemical Properties
15-Keto Travoprost plays a significant role in biochemical reactions related to ocular physiology. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the prostaglandin F2α receptor, where this compound acts as an agonist . This interaction leads to the activation of signaling pathways that facilitate the reduction of intraocular pressure. Additionally, this compound undergoes metabolic transformations involving enzymes such as esterases and oxidoreductases, which convert it into its active form .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In ocular cells, it influences cell signaling pathways that regulate aqueous humor dynamics. The compound has been shown to reduce intraocular pressure by enhancing the outflow of aqueous humor through the uveoscleral pathway . This effect is mediated by the activation of prostaglandin F2α receptors, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been observed to cause mild hyperemia in some cases, indicating its impact on vascular cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to prostaglandin F2α receptors on the surface of ocular cells . Upon binding, it activates G-protein coupled receptors, leading to the activation of downstream signaling pathways such as the phosphatidylinositol pathway. This activation results in the modulation of ion channels and the relaxation of ciliary muscle cells, thereby increasing the outflow of aqueous humor . Additionally, this compound undergoes hydrolysis to form its active metabolite, which further enhances its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under controlled conditions, with its intraocular pressure-lowering effects maintained over several days of treatment . It is sensitive to light and requires storage under specific conditions to prevent degradation . Long-term studies have indicated that this compound maintains its efficacy in reducing intraocular pressure without significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound effectively reduce intraocular pressure without causing significant adverse effects . Higher doses may lead to toxic effects such as ocular irritation and inflammation . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its conversion into active metabolites. The compound undergoes hydrolysis by esterases to form its active free acid, which then interacts with prostaglandin F2α receptors . Additionally, it is metabolized by oxidoreductases, leading to the formation of various metabolites that contribute to its overall pharmacological effects . These metabolic transformations are crucial for the compound’s bioavailability and therapeutic efficacy.
Preparation Methods
The synthesis of 15-Keto Travoprost involves several steps, starting from the parent compound, travoprost. The synthetic route typically includes the oxidation of travoprost to form 15-keto fluprostenol. This process involves the use of specific oxidizing agents under controlled conditions to ensure the selective formation of the keto group at the 15th position .
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to maintain the stability of the compound and prevent degradation during the synthesis process .
Chemical Reactions Analysis
15-Keto Travoprost undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis, where travoprost is oxidized to form this compound.
Reduction: Although less common, reduction reactions can be used to modify the compound further.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
15-Keto Travoprost has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methods and analytical techniques.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating biological pathways.
Comparison with Similar Compounds
15-Keto Travoprost is compared with other prostaglandin analogs such as:
Tafluprost: Another prostaglandin analog used in the treatment of glaucoma.
Latanoprost: Similar in structure to travoprost, latanoprost is also used to reduce intraocular pressure.
Bimatoprost: This compound is an amide analog of prostaglandin and is used for both glaucoma treatment and cosmetic applications like eyelash growth.
These comparisons highlight the unique structural features and therapeutic applications of this compound, making it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDYCRRTVADFZ-OHDKTVHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404830-45-1 | |
Record name | 15-Keto travoprost | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15-KETO TRAVOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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